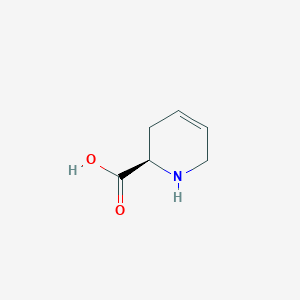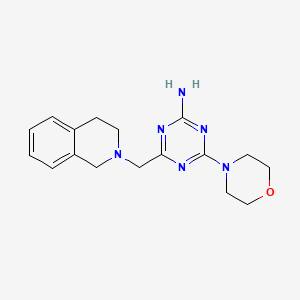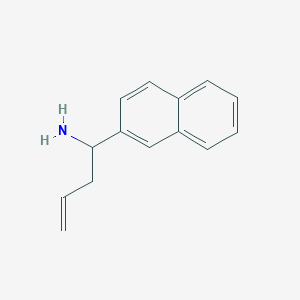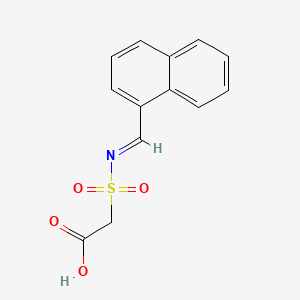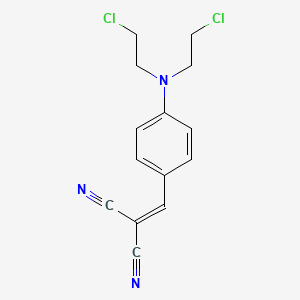
Malononitrile mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile mustard is a compound that has garnered significant interest in various fields of science due to its unique chemical properties and reactivity. It is a derivative of malononitrile, which is known for its applications in organic synthesis, pharmaceuticals, and industrial chemistry. This compound is particularly notable for its potential use in medicinal chemistry and as a building block for more complex chemical structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malononitrile mustard can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide. This reaction yields a dimeric form of malononitrile, which can then be further reacted to produce this compound . Another method involves the reaction of malononitrile with cyanogen chloride in a gas-phase reaction, producing this compound as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale gas-phase reactions. The reaction between acetonitrile and cyanogen chloride is a common industrial method, producing significant quantities of this compound . This method is favored due to its efficiency and the relatively low cost of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile mustard undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where this compound reacts with nucleophiles to replace one of its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, acids, and various nucleophiles. Reaction conditions often involve solvents such as ethanol or tetrahydrofuran, and temperatures can vary depending on the desired reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Applications De Recherche Scientifique
Malononitrile mustard has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of malononitrile mustard involves its ability to act as an alkylating agent. It reacts with nucleophilic sites on biological molecules, such as thiol and sulfhydryl groups on enzymes. This alkylation can inhibit enzyme activity and disrupt cellular processes . The compound’s reactivity with nucleophiles makes it a potent agent in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: The parent compound of malononitrile mustard, known for its use in organic synthesis and as a precursor for other chemicals.
2-Chlorobenzylidene malononitrile: A derivative used as a riot control agent (tear gas), highlighting the diverse applications of malononitrile derivatives.
Sulfonamide derivatives: These compounds, synthesized from malononitrile, exhibit significant biological activities such as antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as an alkylating agent also sets it apart from other malononitrile derivatives, making it particularly valuable in medicinal chemistry and industrial applications .
Propriétés
Numéro CAS |
4213-30-3 |
|---|---|
Formule moléculaire |
C14H13Cl2N3 |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13Cl2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2 |
Clé InChI |
GSEISJCBWGWLDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



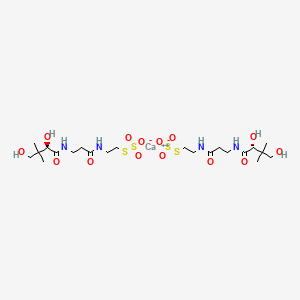
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
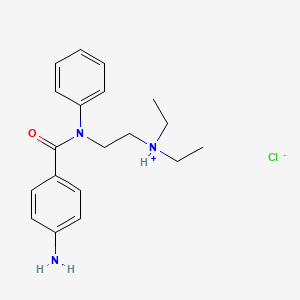

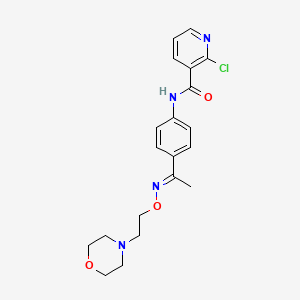
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
